molecular formula C3HCl3O B15075440 2,3,3-Trichloropropenal CAS No. 3787-28-8

2,3,3-Trichloropropenal

Cat. No.: B15075440
CAS No.: 3787-28-8
M. Wt: 159.39 g/mol
InChI Key: ZLWJEEVJKLGSRT-UHFFFAOYSA-N
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Description

2,3,3-Trichloropropenal is a chlorinated organic compound with the molecular formula C3H3Cl3O. It is a derivative of propanal, where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3-Trichloropropenal can be synthesized through the chlorination of propanal. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process includes the chlorination of propanal in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloropropenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trichloroacetic acid.

    Reduction: Reduction reactions can convert it to less chlorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Trichloroacetic acid.

    Reduction: Dichloropropanal or monochloropropanal.

    Substitution: Various substituted propanal derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,3-Trichloropropenal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds.

    Biology: Studies on its biological activity and potential use as a biocide.

    Medicine: Research on its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloropropenal involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The molecular targets include enzymes and other proteins, where it can inhibit their activity by modifying their structure.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trichloropropane: Another chlorinated derivative of propane, known for its use in industrial applications.

    2,3-Dichloropropanal: A less chlorinated derivative with similar reactivity.

    Trichloroacetic acid: A product of the oxidation of 2,3,3-Trichloropropenal.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated propanal derivatives. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various chemical synthesis processes.

Properties

IUPAC Name

2,3,3-trichloroprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl3O/c4-2(1-7)3(5)6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWJEEVJKLGSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191303
Record name 2,3,3-Trichloro-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3787-28-8
Record name 2,3,3-Trichloro-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3787-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3-Trichloropropenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003787288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3-Trichloro-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICHLOROACROLEIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,3-TRICHLOROPROPENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJQ59JSM89
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